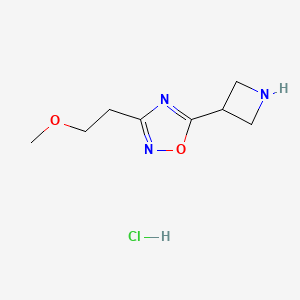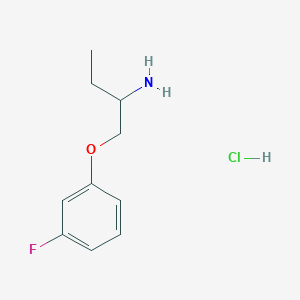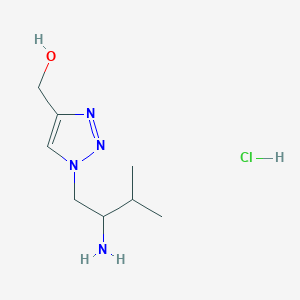
3-Fluoro-5-methyl-pyridine hydrochloride
Descripción general
Descripción
“3-Fluoro-5-methyl-pyridine hydrochloride” is a chemical compound with the CAS number 1373223-28-9 . It is used for research and development purposes . The compound is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular formula of “3-Fluoro-5-methyl-pyridine hydrochloride” is C6H7ClFN . The InChI code is 1S/C6H6FN.ClH/c1-5-2-6(7)4-8-3-5;/h2-4H,1H3;1H .
Physical And Chemical Properties Analysis
“3-Fluoro-5-methyl-pyridine hydrochloride” is a white solid . It has a molecular weight of 147.58 .
Aplicaciones Científicas De Investigación
Agrochemical Industry
3-Fluoro-5-methyl-pyridine hydrochloride: is utilized in the synthesis of agrochemicals due to its trifluoromethylpyridine (TFMP) derivative. These derivatives play a crucial role in the protection of crops from pests. The introduction of fluorine atoms into lead structures of agrochemicals has been a significant advancement, with TFMP derivatives being a key structural motif .
Pharmaceutical Development
In pharmaceuticals, TFMP derivatives, which include the structure of 3-Fluoro-5-methyl-pyridine hydrochloride , are used to create active ingredients. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds. Several pharmaceutical products containing TFMP moieties have been approved, and many more are undergoing clinical trials .
Veterinary Medicine
Similar to human pharmaceuticals, TFMP derivatives are also employed in veterinary medicine. The compounds have been incorporated into treatments due to their effective biological activities, which are attributed to the fluorine atom’s properties .
Synthesis of Fluorinated Compounds
The compound serves as an intermediate in the synthesis of various fluorinated organic chemicals. The development of such chemicals is increasingly important due to their growing number of applications in different fields, including materials science .
Radiobiology
3-Fluoro-5-methyl-pyridine hydrochloride: can be used in the synthesis of F 18 -substituted pyridines, which are of special interest as potential imaging agents for local radiotherapy of cancer and other biological applications. The presence of fluorine allows for the creation of compounds with unique imaging properties .
Environmental Science
The introduction of fluorine atoms into compounds has led to the development of agrochemicals with improved environmental properties. This includes reduced toxicity and better degradation profiles, making them safer for the environment .
Organic Chemistry Research
In organic chemistry, the compound is used to explore new reactions and syntheses. Its unique structure allows for the investigation of novel cyclocondensation reactions and the development of new synthetic methodologies .
Material Science
The fluorinated pyridines derived from 3-Fluoro-5-methyl-pyridine hydrochloride are investigated for their potential use in functional materials. Their unique electronic properties due to the fluorine atom make them suitable for various applications in material science .
Safety and Hazards
Direcciones Futuras
Fluorinated pyridines, including “3-Fluoro-5-methyl-pyridine hydrochloride”, are of interest due to their unique physical, chemical, and biological properties . They are often used in the development of new pharmaceuticals and agrochemicals . The synthesis of fluorinated pyridines is a challenging problem and a topic of ongoing research .
Mecanismo De Acción
Target of Action
It is known that fluorinated pyridines are often used in the synthesis of pharmaceuticals and agrochemicals , suggesting that the compound may interact with a variety of biological targets.
Mode of Action
Fluorinated pyridines, in general, are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . This suggests that 3-Fluoro-5-methyl-pyridine hydrochloride may interact with its targets through electronic effects, influencing the behavior of other molecules in its vicinity.
Biochemical Pathways
Fluorinated pyridines are often involved in carbon-carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, suggesting that 3-Fluoro-5-methyl-pyridine hydrochloride may play a role in similar biochemical pathways.
Result of Action
Given the compound’s potential involvement in carbon-carbon bond-forming reactions , it may influence the structure and function of various biomolecules.
Action Environment
It is known that the properties of fluorinated compounds can be affected by factors such as temperature, ph, and the presence of other chemicals .
Propiedades
IUPAC Name |
3-fluoro-5-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN.ClH/c1-5-2-6(7)4-8-3-5;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXBDFLCODOXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-methyl-pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



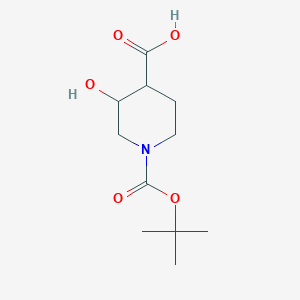

![tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B1445734.png)
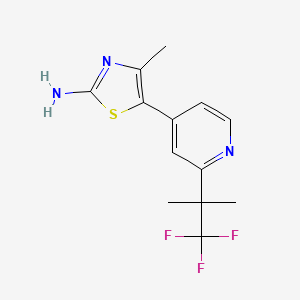
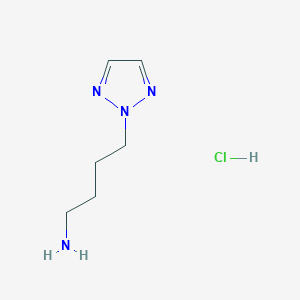
![6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1445741.png)
![tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1445742.png)



